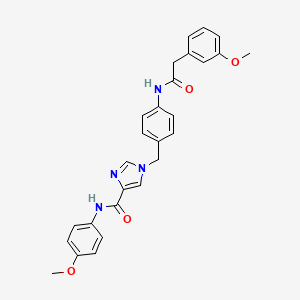

![molecular formula C12H16FNO B2468632 3-{[(4-氟苯基)甲氧基]甲基}吡咯烷 CAS No. 933716-70-2](/img/structure/B2468632.png)

3-{[(4-氟苯基)甲氧基]甲基}吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

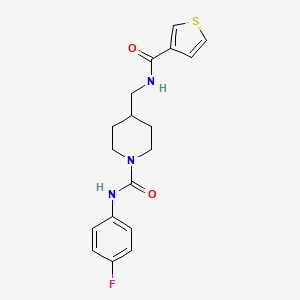

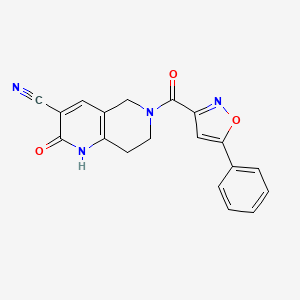

“3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . This specific compound also contains a 4-fluorophenyl group and a methoxy group attached to the pyrrolidine ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves either the construction of the ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . Specific synthesis methods for “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” were not found in the available literature.Molecular Structure Analysis

The molecular structure of “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” is characterized by the presence of a pyrrolidine ring, a 4-fluorophenyl group, and a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” were not found in the available literature, pyrrolidine derivatives in general are known to undergo a variety of chemical reactions . These can include reactions related to the functionalization of the pyrrolidine ring .科学研究应用

Pharmaceutical Development

3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a valuable scaffold in drug discovery due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific receptors or enzymes. This compound has been explored in the development of drugs for treating neurological disorders, cardiovascular diseases, and metabolic conditions .

Neuropharmacology

In neuropharmacology, 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine derivatives have shown potential as modulators of neurotransmitter systems. These compounds can influence the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, making them candidates for treating psychiatric disorders like depression, anxiety, and schizophrenia .

Cancer Research

The unique chemical properties of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine make it a promising candidate in cancer research. It can be used to design molecules that inhibit specific cancer-related enzymes or pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases involved in tumor growth and metastasis .

Antimicrobial Agents

Research has also focused on the antimicrobial properties of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine. Its derivatives have been tested against various bacterial and fungal pathogens, showing potential as new antibiotics or antifungal agents. These compounds can disrupt microbial cell walls or inhibit essential enzymes, leading to the death of the pathogens .

Chemical Biology

In chemical biology, 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is used as a tool to study biological processes. Its derivatives can be tagged with fluorescent markers or other probes to visualize and track molecular interactions within cells. This application is crucial for understanding cellular mechanisms and identifying potential therapeutic targets .

Material Science

Beyond biological applications, 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine has been explored in material science. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, it can be used to create materials with improved thermal stability, mechanical strength, or electrical conductivity .

These applications highlight the versatility and importance of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Pyrrolidine in Drug Discovery 3-{[(4-fluorophenyl)methoxy]methyl}pyrrolidine Recent insights about pyrrolidine core skeletons in pharmacology

未来方向

The future directions for research on “3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine” and similar compounds likely involve further exploration of their potential medicinal uses . The pyrrolidine ring is a versatile scaffold in drug discovery, and continued research may lead to the development of new compounds with different biological profiles .

作用机制

Target of Action

The primary targets of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine are currently unknown. This compound is a derivative of the pyrrolidine ring, which is a common scaffold in medicinal chemistry

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrrolidine derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The fluorophenyl group may also participate in halogen bonding with the target.

Biochemical Pathways

Pyrrolidine derivatives have been found to modulate a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The methoxy group may also influence the compound’s metabolic stability.

Result of Action

Pyrrolidine derivatives can have diverse effects depending on their specific targets and mode of action .

Action Environment

The action of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other molecules could impact the compound’s bioavailability and efficacy .

属性

IUPAC Name |

3-[(4-fluorophenyl)methoxymethyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11/h1-4,11,14H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYKONAQLKVWGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

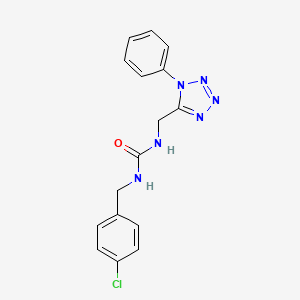

![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)

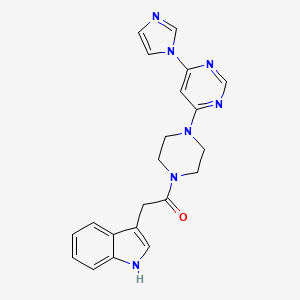

![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)

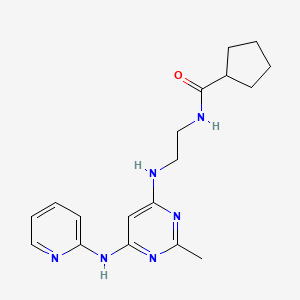

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)